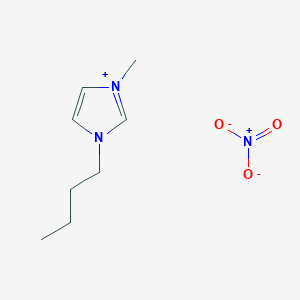

1-Butyl-3-methylimidazolium nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHIMOZSRUCGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583365 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179075-88-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO₃]) is a room-temperature ionic liquid that has garnered significant interest across various scientific and industrial domains. Its unique set of properties, including high thermal stability, notable conductivity, and its capacity to dissolve a wide range of organic and inorganic compounds, positions it as a versatile solvent and material for chemical synthesis, electrochemical applications, and potentially in drug formulation and delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of [Bmim][NO₃], presenting quantitative data, detailed experimental methodologies, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 1-Butyl-3-methylimidazolium nitrate are summarized below. These properties are critical for its application in diverse research and development settings.

General and Molecular Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅N₃O₃ | |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/crystals | [1][3] |

| CAS Number | 179075-88-8 |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 35 °C | [2] |

| Boiling Point | 245 °C | [1] |

| Decomposition Temperature | High, with onset ranging from 300-400°C | [4] |

Physical and Transport Properties

| Property | Value | Temperature | Reference |

| Density | 1.16 g/cm³ | 27 °C | [2] |

| Viscosity | 136.2 cP | Not Specified | [2] |

| Electrical Conductivity | 2.59 mS/cm | Not Specified | [2] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate characterization of ionic liquids. The following sections outline the standard protocols for determining the key physicochemical properties of this compound.

Density Measurement

The density of ionic liquids is typically measured using a vibrating tube densimeter.[5]

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, such as dry air and deionized water, at the desired temperature.

-

Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the measurement. To study the effect of water, measurements can be performed on both dried and water-saturated samples.[5]

-

Measurement: A small, precise volume of the ionic liquid is injected into the U-shaped vibrating tube. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, as density is temperature-dependent. Measurements are typically taken over a range of temperatures.

Viscosity Measurement

The viscosity of ionic liquids can be determined using various types of viscometers, with rotational rheometers and capillary viscometers being common choices.[6]

Methodology (Rotational Rheometer):

-

Geometry: A cone-plate or parallel-plate geometry is typically used. A small sample (0.5–1.0 mL) is placed between the plates.[7]

-

Temperature Equilibration: The sample is allowed to thermally equilibrate at the target temperature for a set period.

-

Shear Rate Application: A controlled shear rate is applied to the sample, and the resulting shear stress is measured. The viscosity is calculated from the ratio of shear stress to shear rate. For Newtonian fluids, the viscosity is independent of the shear rate.

-

Temperature Sweep: Measurements are often performed over a range of temperatures to determine the temperature dependence of viscosity.

Electrical Conductivity Measurement

The ionic conductivity is a key parameter for electrochemical applications and is measured using a conductivity meter with a probe.[8]

Methodology:

-

Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as potassium chloride solutions.[9]

-

Sample Loading: The conductivity probe, consisting of two electrodes (typically platinum), is immersed in the ionic liquid sample.

-

Measurement: An AC voltage is applied across the electrodes to prevent electrolysis, and the resulting current is measured. The instrument calculates the conductance, and the conductivity is determined using the cell constant.

-

Temperature Control: The temperature of the sample is controlled, as conductivity is highly dependent on temperature.[10]

Surface Tension Measurement

Surface tension can be measured using methods such as the pendant drop, Du Noüy ring, or Wilhelmy plate methods.[4][11]

Methodology (Pendant Drop):

-

Droplet Formation: A droplet of the ionic liquid is formed at the tip of a needle within a controlled environment.

-

Image Analysis: A high-resolution camera captures the profile of the pendant drop.

-

Calculation: The shape of the drop is determined by the balance between surface tension and gravity. Sophisticated software analyzes the drop shape to calculate the surface tension.

-

Controlled Atmosphere: Measurements can be performed under vacuum or in a specific gas atmosphere to prevent contamination from air and moisture.[4]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides crucial information about the thermal stability, melting point, and glass transition temperature of ionic liquids.[12]

Thermogravimetric Analysis (TGA) for Decomposition Temperature:

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[13]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[1][13]

-

Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.

-

Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss (Tonset) or the temperature at which a certain percentage of mass loss occurs (e.g., T10%).[14]

Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition:

-

Sample Preparation: A small amount of the ionic liquid is hermetically sealed in an aluminum pan.

-

Thermal Cycling: The sample undergoes a controlled heating and cooling cycle. A typical procedure involves an initial heating run, followed by a cooling run to a low temperature (e.g., -80 °C), and a final heating run.[7] The heating and cooling rates are typically kept constant (e.g., 10 °C/min).[7]

-

Data Acquisition: The DSC measures the heat flow into or out of the sample relative to a reference pan as a function of temperature.

-

Analysis: The melting point (Tm) is identified as the peak of the endothermic melting event. The glass transition temperature (Tg) is observed as a step-change in the heat capacity during the heating scan.[7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an ionic liquid like this compound.

References

- 1. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 2. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Butyl-3-methylimidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and conformational analysis of the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO3]). The information presented herein is compiled from crystallographic studies, spectroscopic analyses, and computational modeling, offering a multi-faceted understanding of this compound's molecular architecture.

Introduction

1-Butyl-3-methylimidazolium nitrate is a room-temperature ionic liquid that has garnered significant interest for various applications, including as a solvent in chemical synthesis and in electrochemical applications.[1] A thorough understanding of its structural properties, including the conformation of the flexible butyl chain and the nature of the interactions between the cation and anion, is crucial for optimizing its performance in these roles. This guide details the key structural features of [Bmim][NO3] as determined by single-crystal X-ray diffraction, Raman spectroscopy, and computational methods.

Crystal Structure and Polymorphism

This compound is known to exist in at least two polymorphic forms, both of which crystallize in the P-1 space group and contain two independent imidazolium (B1220033) cations and nitrate anions in the asymmetric unit.[2][3] The polymorphism is primarily distinguished by the conformational arrangement of the butyl chain on the imidazolium cation and the nature of the hydrogen bonding network.

The crystallographic data for these forms have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2010507.[4]

Form I: Low-Temperature Polymorph

Observed at 100 K and 200 K, Form I is characterized by two distinct conformations of the butyl chain on the two independent [Bmim]+ cations.[2][3] One cation adopts a trans-trans (TT) conformation, while the other adopts a gauche-gauche (G'G') conformation.[2][3] At 200 K, the G'G' chain exhibits some disorder, with a minor component of the gauche-trans (GT) conformation being present.[2][3]

Form II: High-Temperature Polymorph

At 273 K, a different polymorph, Form II, is observed. This form also crystallizes in the P-1 space group with two independent ion pairs but displays significant disorder in the butyl chains.[2][3] The butyl chains in Form II exist as a mixture of gauche-trans (G'T), gauche-gauche (G'G'), and gauche-trans (GT) conformers.[2][3]

Data Presentation: Crystallographic Data

The following tables summarize the key structural parameters for the two polymorphic forms of this compound, derived from single-crystal X-ray diffraction data.

Table 1: Selected Bond Lengths (Å) for [Bmim][NO3] Polymorphs

| Bond | Form I (100 K) - Cation 1 (TT) | Form I (100 K) - Cation 2 (G'G') | Form II (273 K) - Representative Values |

| N1-C2 | 1.335(3) | 1.333(3) | 1.33(1) |

| N1-C5 | 1.388(3) | 1.389(3) | 1.38(1) |

| C4-C5 | 1.350(4) | 1.351(4) | 1.35(2) |

| N3-C2 | 1.330(3) | 1.332(3) | 1.33(1) |

| N3-C4 | 1.389(3) | 1.387(3) | 1.38(1) |

| N-O (avg) | 1.255(3) | 1.254(3) | 1.25(1) |

Table 2: Selected Bond Angles (°) for [Bmim][NO3] Polymorphs

| Angle | Form I (100 K) - Cation 1 (TT) | Form I (100 K) - Cation 2 (G'G') | Form II (273 K) - Representative Values |

| C2-N1-C5 | 108.5(2) | 108.6(2) | 108.5(8) |

| C2-N3-C4 | 108.6(2) | 108.6(2) | 108.6(8) |

| N1-C2-N3 | 109.1(2) | 109.0(2) | 109.1(9) |

| N3-C4-C5 | 106.8(2) | 106.9(2) | 106.8(9) |

| N1-C5-C4 | 107.0(2) | 106.9(2) | 107.0(9) |

| O-N-O (avg) | 120.0(2) | 120.0(2) | 120.0(9) |

Table 3: Butyl Chain Dihedral Angles (°) for [Bmim][NO3] Polymorphs

| Dihedral Angle | Form I (100 K) - Cation 1 (TT) | Form I (100 K) - Cation 2 (G'G') | Form II (273 K) - Major Conformers |

| N1-C6-C7-C8 | -178.9(2) | 63.4(3) | G'T: ~60°, GT: ~-60°, G'G': ~60° |

| C6-C7-C8-C9 | 179.5(2) | 61.9(3) | T: ~180°, G': ~60°, G: ~-60° |

Conformational Analysis

The conformational flexibility of the butyl group in the [Bmim]+ cation is a key determinant of the physical properties of its corresponding ionic liquids. The energetic landscape of these conformations has been explored using computational methods.

Computational Insights

Density Functional Theory (DFT) calculations have been employed to investigate the relative energies of the different conformers of the [Bmim]+ cation.[5][6] These studies indicate that the trans-trans (TT) and gauche-trans (GT) conformers are generally the most stable in the gas phase.[7] The presence of the nitrate anion can influence the conformational preference through hydrogen bonding and electrostatic interactions.[7]

Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of [Bmim][NO3]. The primary interactions occur between the hydrogen atoms of the imidazolium ring (particularly at the C2 position) and the oxygen atoms of the nitrate anion.[2][3] Weaker hydrogen bonds involving the hydrogen atoms of the butyl chain also contribute to the overall crystal stability. In the higher-temperature polymorph (Form II), there is a significant lengthening of some of these hydrogen bond contacts, indicative of a more dynamic and less ordered system.[2][3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to [Bmim][NO3] involves a metathesis reaction starting from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and a nitrate salt, such as silver nitrate (AgNO3).[8]

-

Procedure:

-

1-Butyl-3-methylimidazolium chloride (1 equivalent) is dissolved in distilled water.

-

An equimolar amount of silver nitrate is added to the solution.

-

The mixture is stirred, typically at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 1 hour) to ensure complete reaction.[8]

-

The precipitated silver chloride (AgCl) is removed by filtration.

-

The water is removed from the filtrate under reduced pressure, for example, using a rotary evaporator.

-

The resulting product is dried under vacuum to yield this compound as a liquid.[8]

-

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of [Bmim][NO3] suitable for X-ray diffraction can be grown by slow cooling of the neat ionic liquid. Due to the hygroscopic nature of many ionic liquids, crystal growth and mounting are often performed under an inert atmosphere.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[9] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F2.

Raman Spectroscopy

-

Instrumentation: Raman spectra are typically acquired using a confocal Raman microscope.

-

Experimental Parameters:

-

Excitation Wavelength: A common laser wavelength used is 488 nm or 514.5 nm.[2]

-

Laser Power: The laser power at the sample is typically kept low (e.g., < 10 mW) to avoid sample degradation.

-

Acquisition: Spectra are collected over a specific wavenumber range (e.g., 100-3500 cm-1). Multiple scans are often averaged to improve the signal-to-noise ratio.

-

-

Sample Preparation: A small drop of the ionic liquid is placed on a suitable substrate, such as a glass slide or a quartz cuvette. For temperature-dependent studies, a temperature-controlled stage is used.

Computational Methodology (DFT)

-

Software: Quantum chemical calculations are performed using software packages such as Gaussian, ORCA, or GAMESS.

-

Method: Density Functional Theory (DFT) is a commonly employed method for conformational analysis.

-

Functional and Basis Set: A variety of functionals can be used, with B3LYP being a popular choice.[1][10] A sufficiently large basis set, such as 6-311++G(d,p), is typically used to accurately describe the electronic structure and intermolecular interactions.[10]

-

Procedure:

-

The initial geometries of the different conformers of the [Bmim]+ cation are generated.

-

Geometry optimization is performed for each conformer to find the lowest energy structure.

-

Frequency calculations are carried out to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

The relative energies of the conformers are calculated to determine their relative stabilities.

-

Visualizations

The following diagrams illustrate key aspects of the structural analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. westmont.edu [westmont.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound · Crystals@Otterbein [crystals.symotter.org]

- 5. Frontiers | Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational analysis of 1-butyl-3-methylimidazolium by CCSD(T) level ab initio calculations: effects of neighboring anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Deep Dive into the Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Nitrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO3]) has garnered significant interest across various scientific and industrial fields due to its unique physicochemical properties. A thorough understanding of its thermal behavior is paramount for its safe handling, storage, and application, particularly in contexts involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of [BMIM][NO3], consolidating key quantitative data, detailing experimental methodologies, and visualizing critical processes.

Core Thermal Properties and Decomposition Data

The thermal stability of 1-butyl-3-methylimidazolium nitrate has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The collected data reveals critical temperature thresholds and kinetic parameters associated with its decomposition.

| Parameter | Value | Analytical Method | Conditions | Reference |

| Melting Point (°C) | 35 | - | - | [1] |

| Boiling Point (°C) | 245 | - | - | [2] |

| Onset Decomposition Temperature (Tonset) (°C) | 244.0 | ARC | Adiabatic | [3][4] |

| Onset Decomposition Temperature (Tonset) (°C) | Varies with heating rate | TGA | Non-isothermal, N2 & Air | [5][6] |

| Maximum Decomposition Temperature (Tp) (°C) | Varies with heating rate | TGA | Non-isothermal, N2 & Air | [5][6] |

| Activation Energy (Ea) (kJ/mol) | 15.71 | TGA (Kissinger method) | Non-isothermal | [6] |

| Activation Energy (Ea) (kJ/mol) | 11.65 | TGA (Ozawa method) | Non-isothermal | [6] |

| Pressure Rise (bar) | 34.0 in 3.8 s | ARC | Adiabatic | [3][4] |

Note: The onset decomposition temperature is a critical parameter that can vary significantly depending on the experimental conditions, such as the heating rate and the surrounding atmosphere. Adiabatic conditions, as simulated by ARC, often reveal a lower onset temperature, indicating a higher potential hazard under thermal runaway scenarios.

Experimental Protocols for Thermal Analysis

Accurate and reproducible data on thermal stability relies on well-defined experimental protocols. The following sections detail the methodologies commonly employed for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

A small sample of [BMIM][NO3] (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, 20, or 25 °C/min) over a defined temperature range (e.g., 30-600 °C).[5]

-

A continuous flow of an inert gas, such as nitrogen, or an oxidative gas like air (at a flow rate of, for example, 50 mL/min) is maintained over the sample throughout the experiment.[5]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tp) is identified from the derivative of the TGA curve (DTG), indicating the point of maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and decomposition.

Methodology:

-

A small, precisely weighed sample of [BMIM][NO3] (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic or exothermic peaks on the DSC curve indicate thermal events. For decomposition, an exothermic peak is typically observed, and the onset temperature and enthalpy of decomposition can be calculated from this peak.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal runaway potential of a substance under adiabatic conditions, simulating a worst-case scenario for a chemical process.

Methodology:

-

A larger sample of [BMIM][NO3] (e.g., 1-5 g) is placed in a robust, sealed sample container (a "bomb"), often made of titanium or stainless steel.

-

The sample bomb is placed inside a calorimeter, which is surrounded by heaters.

-

The system is heated in a stepwise manner. After each temperature increment, the system holds to detect any self-heating from the sample.

-

If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode. In this mode, the surrounding heaters match the temperature of the sample, ensuring that all the heat generated by the decomposition is retained by the sample.

-

The temperature and pressure inside the bomb are continuously monitored until the reaction is complete.

-

This technique provides data on the onset temperature of thermal runaway, the rates of temperature and pressure rise, and the maximum temperature and pressure reached.

Visualizing Thermal Analysis and Decomposition

To better understand the experimental processes and the chemical transformations that this compound undergoes upon heating, the following diagrams have been generated.

Caption: Experimental workflow for the thermal analysis of [BMIM][NO3].

Decomposition Pathway of this compound

Based on studies utilizing Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR), the thermal decomposition of this compound is a complex process involving the breakdown of both the cation and the anion.[3][4] The nitrate anion is a known oxidizing agent, which can contribute to the energetic nature of the decomposition.

The primary decomposition mechanism is believed to be initiated by the nucleophilic attack of the nitrate anion on the butyl and methyl groups of the imidazolium (B1220033) cation. This leads to the cleavage of the C-N bonds and the formation of various volatile products.

Caption: Proposed decomposition pathway of [BMIM][NO3].

Key decomposition products identified by TG-FTIR analysis include:

-

Nitrogen-containing compounds: Nitroalkanes (such as nitrobutane), alkyl nitrates, and various nitrogen oxides (NOx).[3][4]

-

Imidazolium ring fragments: Substituted imidazoles.[7]

-

Other small molecules: Water (H₂O) and carbon dioxide (CO₂), particularly at higher decomposition temperatures.[7]

The presence of flammable gases among the decomposition products underscores the importance of controlling the operating temperatures when using [BMIM][NO3] to prevent accidents.[2]

Conclusion

The thermal stability of this compound is a critical consideration for its practical application. While it exhibits moderate thermal stability under non-isothermal conditions, its potential for thermal runaway under adiabatic conditions, as demonstrated by ARC data, highlights significant safety concerns. The decomposition process is complex, yielding a variety of volatile and potentially hazardous products. A thorough understanding of its thermal behavior, obtained through the rigorous application of the experimental protocols detailed in this guide, is essential for ensuring the safe and effective use of this versatile ionic liquid in research and industrial settings. Researchers, scientists, and drug development professionals should pay close attention to the onset decomposition temperatures and the potential for exothermic reactions when designing processes that involve heating this compound.

References

- 1. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive investigation of two environmentally-friendly imidazolium nitrate ionic liquids: from calorimetry to thermal risk evaluation - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1-Butyl-3-methylimidazolium Nitrate (CAS: 179075-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium nitrate (B79036) ([Bmim][NO₃]) is a room-temperature ionic liquid (IL) that has garnered significant interest for its potential applications across various scientific and industrial domains.[1] As a member of the imidazolium-based family of ionic liquids, it possesses a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solubility characteristics.[1][2] This technical guide provides an in-depth overview of 1-butyl-3-methylimidazolium nitrate, focusing on its physicochemical properties, synthesis, thermal stability, and potential relevance to pharmaceutical research and development.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application as a solvent, catalyst, or medium for chemical reactions. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₈H₁₅N₃O₃ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/crystals | [1] |

| Melting Point | -17 °C to 35 °C | [1][4] |

| Boiling Point | 245 °C | [1] |

| Density | 1.16 g/cm³ (at 27 °C) | [4] |

| Viscosity | 136.2 cP | [4] |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, acetone, methanol) | [1] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | References |

| CAS Number | 179075-88-8 | |

| PubChem CID | 16211113 | [3] |

| SMILES | CCCCN1C=C--INVALID-LINK--C.--INVALID-LINK--([O-])[O-] | [3] |

| InChI | InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| InChIKey | WPHIMOZSRUCGGU-UHFFFAOYSA-N |

Synthesis and Purification

This compound is typically synthesized via an anion exchange reaction from a halide precursor, most commonly 1-butyl-3-methylimidazolium bromide or chloride.[5][6]

Experimental Protocol: Synthesis from [Bmim]Br

A widely used method for the preparation of this compound involves the reaction of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) with silver nitrate (AgNO₃).[6][7]

Materials:

-

1-Butyl-3-methylimidazolium bromide ([Bmim]Br)

-

Silver nitrate (AgNO₃)

-

Distilled water

Procedure:

-

Dissolve 1-butyl-3-methylimidazolium bromide in distilled water.

-

In a separate container, prepare a solution of silver nitrate in distilled water.

-

Slowly add the silver nitrate solution to the [Bmim]Br solution with constant stirring. A precipitate of silver bromide (AgBr) will form.

-

Continue stirring the reaction mixture for a specified period to ensure complete reaction.

-

Remove the AgBr precipitate by filtration.

-

The filtrate, containing the desired this compound, is then subjected to purification steps to remove any unreacted starting materials and residual silver salts.

-

Water is typically removed under reduced pressure using a rotary evaporator.

A similar procedure starting from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) can also be employed, where 17.4 g (0.1 mol) of [Bmim]Cl is dissolved in 60 mL of distilled water, followed by the addition of 16.9 g (0.1 mol) of AgNO₃. The mixture is stirred at 60 °C for 1 hour, filtered under reduced pressure, and the filtrate is concentrated by rotary evaporation. The resulting product is a light yellow oil, which is then dried at 70 °C, yielding approximately 19.3 g (96% yield).[5]

Purification

The purification of ionic liquids is a critical step to ensure their suitability for specific applications, as impurities can significantly alter their physicochemical properties.[8] Common purification techniques include:

-

Washing: The synthesized ionic liquid is washed with solvents in which the impurities are soluble but the ionic liquid is not.

-

Activated Carbon Treatment: Treatment with activated carbon can effectively remove colored impurities and other organic contaminants.[9]

-

Column Chromatography: Passing the ionic liquid through a column of a suitable adsorbent, such as alumina (B75360) or silica (B1680970) gel, can remove polar impurities.[9]

-

Drying: Residual water and other volatile solvents are typically removed by heating under high vacuum.[8]

Thermal Properties and Stability

The thermal stability of ionic liquids is a key parameter for their application in processes that require elevated temperatures.

Table 3: Thermal Properties

| Property | Value | References |

| Onset Degradation Temperature (TGA) | 297.49 °C | [10] |

| Glass Transition Temperature (DSC) | Not consistently observed | [10] |

| Melting Endotherm (DSC) | 17.7 °C | [10] |

Studies on the thermal decomposition of 1-butyl-3-methylimidazolium-based ionic liquids indicate that the degradation pathways can be complex, leading to the formation of various volatile and non-volatile products.[2] The stability is influenced by the nature of both the cation and the anion.[2]

Applications and Relevance to Drug Development

While this compound has been explored for various applications such as a solvent in chemical synthesis, in electrochemistry, and in separation technologies, its direct application in drug development is not yet well-documented in publicly available literature.[1] However, the unique properties of ionic liquids, in general, suggest several potential areas of relevance for pharmaceutical professionals.

Potential Pharmaceutical Applications of Ionic Liquids:

-

As Solvents for Active Pharmaceutical Ingredients (APIs): The tunable solubility of ionic liquids could be advantageous for dissolving poorly water-soluble APIs, potentially enhancing their bioavailability.

-

In Drug Synthesis: Ionic liquids can serve as "green" recyclable solvents and catalysts in the synthesis of pharmaceutical compounds, potentially leading to more efficient and environmentally friendly processes.

-

In Drug Delivery Systems: Some ionic liquids have been investigated for their potential use in formulating novel drug delivery systems, such as ionogels and nanoemulsions.

-

Enzymatic Reactions: Ionic liquids can provide a non-aqueous environment for enzymatic reactions, which can be beneficial for the synthesis of chiral drug intermediates.

Safety and Toxicology

The toxicological profile of this compound is not extensively studied. However, general safety precautions for handling ionic liquids should be observed. The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation.[11] It is also classified as an oxidizer and may intensify fire.[11] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[11] Further research is needed to fully characterize its toxicological and ecotoxicological properties to ensure its safe use in any application, particularly those related to pharmaceuticals.

Conclusion

This compound is a versatile ionic liquid with a well-defined set of physicochemical properties. While its direct application in drug development is still an emerging area of research, its characteristics as a solvent and potential catalyst make it a compound of interest for pharmaceutical scientists. The detailed synthesis protocol and understanding of its thermal stability provide a solid foundation for further exploration of its utility in pharmaceutical synthesis and formulation. Future research should focus on elucidating its biological activity, toxicological profile, and its efficacy as a solvent or delivery vehicle for specific active pharmaceutical ingredients to fully realize its potential in the pharmaceutical field.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, >98% | IoLiTec [iolitec.de]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 179075-88-8 [chemicalbook.com]

- 7. cenmed.com [cenmed.com]

- 8. About the Purification Route of Ionic Liquid Precursors [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 1-Butyl-3-methylimidazolium Nitrate (B79036)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of the ionic liquid 1-butyl-3-methylimidazolium nitrate ([BMIM][NO₃]). All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided.

Molecular Structure and Properties

This compound is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation ([BMIM]⁺) and a nitrate anion (NO₃⁻). Its molecular formula is C₈H₁₅N₃O₃, with a molecular weight of approximately 201.22 g/mol .[1]

The molecular structure of [BMIM][NO₃] has been a subject of interest, particularly its crystalline forms. Studies have revealed that it exhibits polymorphism, meaning it can exist in more than one crystal structure.[2][3] The conformation of the butyl chain attached to the imidazolium (B1220033) ring is a key feature of its structure, with different conformations, such as trans-trans (TT) and gauche-gauche (GG), being observed at different temperatures.[2][3] These conformational changes can influence the physicochemical properties of the ionic liquid. Hydrogen bonding interactions are present between the cation's C-H groups and the oxygen atoms of the nitrate anion.[2]

Physicochemical Properties

[BMIM][NO₃] is a colorless to pale yellow liquid or crystalline solid, depending on its polymorphic form and temperature.[4] It is soluble in water and common organic solvents.[4] The compound exhibits high thermal stability and good electrical conductivity.

| Property | Value |

| Molecular Formula | C₈H₁₅N₃O₃ |

| Molecular Weight | 201.22 g/mol |

| Melting Point | 35 °C |

| Density | 1.16 g/cm³ at 27 °C |

| Viscosity | 136.2 cP |

| Electrical Conductivity | 2.59 mS/cm |

| Thermal Decomposition (TGA) | Onset decomposition at approximately 244 °C |

Note: Some properties, particularly the melting point, may vary due to the presence of different polymorphs.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra of the [BMIM] cation are well-characterized. The chemical shifts may vary slightly depending on the solvent and the anion. The following are typical chemical shift ranges for the [BMIM] cation.

¹H NMR (typical shifts in CDCl₃, ppm):

| Assignment | Chemical Shift (ppm) |

| N-CH -N | ~10.0 - 10.5 |

| NCH CH N | ~7.3 - 7.6 |

| N-CH₂ -CH₂-CH₂-CH₃ | ~4.2 - 4.3 |

| N-CH₃ | ~4.0 - 4.1 |

| N-CH₂-CH₂ -CH₂-CH₃ | ~1.8 - 1.9 |

| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.4 |

| N-CH₂-CH₂-CH₂-C**H₃ | ~0.9 - 1.0 |

¹³C NMR (typical shifts in CDCl₃, ppm): [5]

| Assignment | Chemical Shift (ppm) |

| N-C H-N | ~135 - 137 |

| NC HC HN | ~121 - 124 |

| N-C H₂-CH₂-CH₂-CH₃ | ~48 - 50 |

| N-C H₃ | ~36 - 37 |

| N-CH₂-C H₂-CH₂-CH₃ | ~31 - 32 |

| N-CH₂-CH₂-C H₂-CH₃ | ~19 - 20 |

| N-CH₂-CH₂-CH₂-C H₃ | ~13 - 14 |

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of [BMIM][NO₃] show characteristic bands for both the cation and the anion.

Key IR and Raman Peak Assignments:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3200 | C-H stretching of the imidazolium ring |

| ~2850-3000 | C-H stretching of the butyl and methyl groups |

| ~1570, ~1460 | Imidazolium ring stretching modes |

| ~1380 | Asymmetric N-O stretching of the nitrate anion |

| ~1040 | Symmetric N-O stretching of the nitrate anion |

| ~830 | Out-of-plane bending of the nitrate anion |

| ~600 and ~625 | Conformational isomers of the butyl chain (gauche and trans) |

Note: Peak positions can be influenced by the physical state and intermolecular interactions.[2][6]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of [BMIM][NO₃] is through a metathesis reaction between 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and silver nitrate (AgNO₃).[7]

Materials and Equipment:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

Silver nitrate (AgNO₃)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

Rotary evaporator

-

Drying oven

Procedure:

-

Dissolution: Dissolve 17.4 g (0.1 mol) of [BMIM]Cl in 60 mL of distilled water in a round-bottom flask.

-

Reaction: While stirring, add 16.9 g (0.1 mol) of AgNO₃ to the solution.

-

Heating and Stirring: Heat the mixture to 60 °C and continue stirring for 1 hour. A white precipitate of silver chloride (AgCl) will form.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it under reduced pressure to remove the AgCl precipitate.

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove the water.

-

Drying: Dry the resulting light-yellow oil at 70 °C in an oven to obtain the final product. The expected yield is approximately 96% (19.3 g).[7]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the synthesized [BMIM][NO₃] in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integrations of the peaks corresponding to the [BMIM] cation.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a small drop of the liquid [BMIM][NO₃] between two KBr or NaCl plates to form a thin film. If the sample is solid, it can be analyzed as a KBr pellet.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the imidazolium ring, the alkyl chains, and the nitrate anion.

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the sample in a glass capillary or on a microscope slide.

-

Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

-

Analysis: Identify the characteristic scattering peaks, paying particular attention to the regions corresponding to the butyl chain conformations and the nitrate anion vibrations.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan and seal it.

-

Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: Analyze the resulting thermogram to determine the melting point(s) and any other phase transitions.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Butyl Chain Conformations

Caption: Conformational isomers of the butyl chain in [BMIM]⁺.

Characterization Workflow

Caption: General workflow for the characterization of [BMIM][NO₃].

References

- 1. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.otterbein.edu [faculty.otterbein.edu]

- 4. This compound, >98% | IoLiTec [iolitec.de]

- 5. rsc.org [rsc.org]

- 6. Raman Spectroscopic Study on Alkyl Chain Conformation in 1-Butyl-3-methylimidazolium Ionic Liquids and their Aqueous Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Butyl-3-methylimidazolium Nitrate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-3-methylimidazolium nitrate (B79036) ([BMIM][NO₃]). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the characterization of ionic liquids. This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Butyl-3-methylimidazolium nitrate. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for the 1-butyl-3-methylimidazolium cation. The data is based on spectra of closely related compounds containing the 1-butyl-3-methylimidazolium cation, providing a reliable reference.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for the 1-Butyl-3-methylimidazolium Cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (NCHN) | ~8.5 - 9.5 | Singlet |

| H-4, H-5 (NCHCHN) | ~7.3 - 7.8 | Multiplet/Two singlets |

| N-CH₂ (butyl) | ~4.1 - 4.3 | Triplet |

| N-CH₃ (methyl) | ~3.8 - 4.0 | Singlet |

| N-CH₂-CH₂ (butyl) | ~1.7 - 1.9 | Multiplet |

| CH₂-CH₃ (butyl) | ~1.2 - 1.4 | Multiplet |

| CH₃ (butyl) | ~0.8 - 1.0 | Triplet |

Table 2: ¹³C NMR Spectroscopic Data for the 1-Butyl-3-methylimidazolium Cation

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (NCHN) | ~136 |

| C-4, C-5 (NCHCHN) | ~123, ~122 |

| N-CH₂ (butyl) | ~49 |

| N-CH₃ (methyl) | ~36 |

| N-CH₂-CH₂ (butyl) | ~31 |

| CH₂-CH₃ (butyl) | ~19 |

| CH₃ (butyl) | ~13 |

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the constituent ions and their interactions within the ionic liquid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the imidazolium (B1220033) cation and the nitrate anion. The nitrate anion (NO₃⁻), belonging to the D₃h point group, has characteristic vibrational modes that can be sensitive to its local environment.[4][5]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3150, ~3100 | C-H stretching (imidazolium ring) |

| ~2960, ~2870 | C-H stretching (alkyl chains) |

| ~1570, ~1460 | Imidazolium ring stretching |

| ~1384 | ν₃ (E') Asymmetric N-O stretching (Nitrate) |

| ~1050 | ν₁ (A₁') Symmetric N-O stretching (Nitrate, often IR inactive but can appear) |

| ~830 | ν₂ (A₂") Out-of-plane bend (Nitrate) |

| ~750 | ν₄ (E') In-plane O-N-O bending (Nitrate) |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations of the nitrate anion. Studies on this compound have revealed key Raman bands that are indicative of the cation's conformation and the anion's vibrational modes.[6]

Table 4: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C(2)-H stretching (imidazolium ring) |

| ~2900-3000 | C-H stretching (alkyl chains) |

| ~1041 | ν₁ Symmetric NO₃⁻ stretching |

| ~706 | NO₃⁻ bending mode |

| ~625 | Butyl chain trans-trans (TT) conformation |

| ~600 | Butyl chain gauche-trans (GT) conformation |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.[7]

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly employed for ionic liquids due to their often high viscosity.[8][9]

-

Sample Preparation: A small drop of the ionic liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, firm contact between the sample and the crystal is ensured using a pressure clamp.[10]

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement and automatically subtracted. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]

Raman Spectroscopy

-

Instrumentation: A confocal Raman microscope or a standard Raman spectrometer with laser excitation (e.g., 532 nm, 633 nm, or 785 nm) is used. The choice of laser wavelength may be important to avoid fluorescence from the sample.[11]

-

Sample Preparation: A small amount of the ionic liquid is placed in a suitable container, such as a glass vial, a capillary tube, or on a microscope slide.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectral range covering the expected vibrational modes is selected. The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an ionic liquid.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. westmont.edu [westmont.edu]

An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium nitrate (B79036), a member of the imidazolium-based ionic liquid family, has garnered significant interest due to its potential applications in various fields, including organic synthesis, catalysis, electrochemistry, and as a solvent for biomass processing. Its properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make it an attractive alternative to conventional volatile organic solvents. A critical aspect for the practical application of [BMIM][NO₃] is its solubility in different organic media, as this dictates its utility in reaction engineering, separation processes, and formulation development.

This guide aims to consolidate the available information on the solubility of [BMIM][NO₃] and to provide detailed experimental protocols for its determination, thereby serving as a valuable resource for researchers in this area.

Solubility of 1-Butyl-3-methylimidazolium Nitrate: A Qualitative Overview

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a broad spectrum of organic solvents. However, existing literature provides some qualitative insights and data on the physical properties of its mixtures with certain solvents.

Table 1: Summary of Qualitative Solubility and Physical Properties of [BMIM][NO₃] in Select Organic Solvents

| Organic Solvent | Solvent Class | Qualitative Solubility/Miscibility | Observations |

| Ethanol (B145695) | Alcohol | Miscible | Studies on the densities and viscosities of binary mixtures of [BMIM][NO₃] with ethanol at various temperatures suggest complete miscibility across all compositions.[1][2] |

| 1-Propanol (B7761284) | Alcohol | Miscible | Similar to ethanol, experimental data on the physical properties of [BMIM][NO₃] and 1-propanol mixtures indicate miscibility.[1][2] |

| 1-Butanol (B46404) | Alcohol | Miscible | Binary mixtures of [BMIM][NO₃] and 1-butanol have been studied, showing miscibility over the entire composition range at various temperatures.[1][2] |

It is important to note that while miscibility is observed for these short-chain alcohols, the quantitative solubility (i.e., the concentration of a saturated solution) has not been explicitly reported in the form of a phase diagram. For other classes of organic solvents such as ketones, esters, ethers, and hydrocarbons, there is a significant gap in the literature regarding the solubility of [BMIM][NO₃].

Experimental Protocols for Solubility Determination

The solubility of ionic liquids in organic solvents can be determined using several experimental techniques. The choice of method often depends on the nature of the system (solid-liquid or liquid-liquid equilibrium), the temperature and pressure range of interest, and the required accuracy. Below are detailed descriptions of common methodologies that can be employed for the determination of [BMIM][NO₃] solubility.

The dynamic, or synthetic, method is a widely used technique for determining phase equilibria. It involves the visual observation of a phase transition (dissolution or precipitation) in a sample of known composition as the temperature is changed at a controlled rate.

Principle: A mixture of the ionic liquid and the solvent of a known composition is prepared. The mixture is then heated or cooled at a slow, constant rate with continuous stirring. The temperature at which the last solid particle disappears (for solid-liquid equilibrium, SLE) or the solution becomes clear from a cloudy state (for liquid-liquid equilibrium, LLE, upon cooling) or turns cloudy from a clear state (for LLE, upon heating) is recorded as the equilibrium temperature for that specific composition. By repeating this procedure for various compositions, a complete phase diagram can be constructed.

Apparatus:

-

A jacketed glass equilibrium cell equipped with a magnetic stirrer.

-

A precision temperature controller with a heating/cooling circulator.

-

A calibrated temperature probe (e.g., a Pt100 sensor with an accuracy of ±0.1 K).

-

A light source and a detector or visual observation port to monitor the phase transition.

-

An analytical balance for preparing mixtures of known composition.

Procedure:

-

Sample Preparation: Accurately weigh the desired amounts of [BMIM][NO₃] and the organic solvent directly into the equilibrium cell.

-

Heating/Cooling Cycle: Place the cell in the temperature-controlled circulator.

-

For SLE: Heat the mixture until a homogeneous liquid phase is formed. Then, cool the solution slowly (e.g., at a rate of 0.1-0.5 K/min) while stirring. The temperature at which the first crystals appear is the freezing point. Alternatively, and more commonly for solubility, cool the mixture to form a solid-liquid slurry and then heat it slowly. The temperature at which the last crystal dissolves is the solubility temperature for that composition.

-

For LLE (Cloud Point Measurement): Heat the mixture until a single homogeneous phase is observed. Then, cool the solution slowly while monitoring for the appearance of turbidity (cloudiness), which indicates phase separation. The temperature at which turbidity first appears is the cloud point. Re-heating the cloudy mixture slowly and recording the temperature at which it becomes clear again can confirm the equilibrium temperature.

-

Data Collection: Repeat the measurement for a range of compositions to map out the solubility curve or the binodal curve.

In the isothermal or analytical method, the system is allowed to reach equilibrium at a constant temperature, after which the composition of each phase is determined by an appropriate analytical technique.

Principle: A heterogeneous mixture of the ionic liquid and the solvent is stirred at a constant temperature for a prolonged period to ensure that equilibrium is reached. After phase separation (either by settling or centrifugation), a sample is carefully taken from the liquid phase(s) and its composition is analyzed.

Apparatus:

-

A temperature-controlled shaker or a stirred vessel in a thermostatic bath.

-

A centrifuge (for systems where phase separation is slow).

-

Analytical instrumentation for composition analysis, such as:

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectrophotometry

-

Gas Chromatography (GC) (if the solvent is volatile and the IL is not)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Gravimetric analysis (after solvent evaporation)

-

Procedure:

-

Equilibration: Place an excess amount of [BMIM][NO₃] (for SLE) or a significant amount of both phases (for LLE) into a vessel with the organic solvent.

-

Temperature Control: Maintain the vessel at a constant temperature and stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Stop the stirring and allow the phases to separate. If necessary, centrifuge the mixture to ensure complete separation.

-

Sampling: Carefully withdraw a sample from the liquid phase (or both liquid phases in LLE). It is crucial to avoid cross-contamination.

-

Analysis: Determine the concentration of [BMIM][NO₃] in the solvent using a pre-calibrated analytical method.

-

Data Collection: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility data.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an ionic liquid in an organic solvent using the dynamic (synthetic) method.

Caption: A flowchart of the dynamic (synthetic) method for solubility determination.

Conclusion and Future Outlook

This technical guide has summarized the current knowledge on the solubility of this compound in organic solvents and provided detailed protocols for its experimental determination. While [BMIM][NO₃] is known to be miscible with short-chain alcohols, there is a clear need for comprehensive, quantitative studies to establish its solubility in a wider array of organic solvents, including ketones, esters, ethers, and hydrocarbons, across a range of temperatures.

The experimental methods detailed herein, particularly the dynamic (synthetic) and isothermal (analytical) methods, provide a robust framework for researchers to generate the much-needed solubility data. The generation of such data will be invaluable for the rational design of processes and products that utilize [BMIM][NO₃], ultimately facilitating its broader application in both academic research and industrial settings. It is anticipated that future research efforts will focus on filling this data gap, leading to a more complete understanding of the phase behavior of this important ionic liquid.

References

1-Butyl-3-methylimidazolium Nitrate: A Technical Health and Safety Guide for Researchers

Introduction: This in-depth technical guide provides comprehensive health and safety information for 1-Butyl-3-methylimidazolium nitrate (B79036) (BMIM-NO3), an ionic liquid utilized in various research and industrial applications.[1] Due to a notable lack of extensive toxicological data for the nitrate salt, this guide incorporates data from studies on the closely related and well-studied analogue, 1-Butyl-3-methylimidazolium chloride (BMIM-Cl). This approach provides a robust safety framework for researchers, scientists, and drug development professionals. All data pertaining to the chloride analogue is clearly identified.

Hazard Identification and Classification

1-Butyl-3-methylimidazolium nitrate is classified as a hazardous substance. The primary hazards associated with this chemical are its potential to intensify fire as an oxidizer, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]

GHS Classification:

| Hazard Class | Category |

| Oxidizing Solids | 2 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Hazard Statements:

Toxicological Data

Comprehensive toxicological studies on this compound are limited.[5] However, extensive research on the chloride analogue, 1-Butyl-3-methylimidazolium chloride (BMIM-Cl), provides valuable insights into the potential toxicity of the cation.

Acute Toxicity (Data for 1-Butyl-3-methylimidazolium chloride):

| Route of Exposure | Species | Vehicle | LD50 / Concentration | Observations | Reference |

| Oral | Female F-344 Rats | Undiluted | 550 mg/kg | Morbidity and mortality | [6][7] |

| Dermal | Male and Female Rats | DMF:water | >2,000 mg/kg | Mortality at high concentrations | [7] |

| Dermal | Female Balb/c Mice | DMF | ≥250 mg/kg | Dose-related dermal irritation and mortality | [7] |

Genetic Toxicology (Data for 1-Butyl-3-methylimidazolium chloride):

| Assay | Species | Result |

| Bacterial Mutagenicity | S. typhimurium | No evidence of mutagenicity |

| In Vivo Micronucleus | B6C3F1 Mice | No increase in micronucleated erythrocytes |

Source: National Toxicology Program

Experimental Protocols

Detailed experimental methodologies for key toxicological studies on the chloride analogue are provided below as a reference for understanding the potential effects of the 1-Butyl-3-methylimidazolium cation.

Acute Oral Toxicity Study in Rats (Adapted from NTP studies on BMIM-Cl)

Objective: To determine the acute oral toxicity (LD50) of the test substance.

Methodology:

-

Test Animals: Female Fischer 344 rats.[6]

-

Dosage: A range of doses, including ≥550 mg/kg, administered via oral gavage.[7]

-

Observation: Animals were observed for morbidity, mortality, and clinical signs of toxicity for a period of 14 days.[8]

-

Necropsy: A complete necropsy was performed on all animals.

Dermal Irritation Study (Adapted from NTP studies on BMIM-Cl)

Objective: To assess the potential of the test substance to cause skin irritation.

Methodology:

-

Test Animals: Male and female rats.[7]

-

Dosage and Application: The test substance was applied at concentrations of 200-800 mg/kg in a dimethylformamide (DMF):water vehicle to a shaved area of the back.[7]

-

Observation: The application site was observed for signs of erythema and edema at specified intervals.[6]

Safety and Handling

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound. The following diagram outlines a general workflow for risk assessment and control.

Caption: General risk assessment workflow for handling this compound.

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[2][5]

-

Respiratory Protection: If working outside of a ventilated enclosure or if dusts/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

First Aid Measures

The following diagram illustrates the recommended first aid procedures in case of exposure.

Caption: First aid procedures for exposure to this compound.

-

Inhalation: Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen.[5]

-

Skin Contact: Immediately wash the skin with soap and water.[5] Remove and wash contaminated clothing before reuse.[5]

-

Eye Contact: Promptly wash eyes with plenty of water while lifting the eyelids. Continue to rinse for at least 15 minutes.[5]

-

Ingestion: Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or water courses.[5]

Ecological Information

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H15N3O3 | CID 16211113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iolitec.de [iolitec.de]

- 5. iolitec.de [iolitec.de]

- 6. researchgate.net [researchgate.net]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Table 3, Experimental Design and Materials and Methods in the Two-week Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound = 95.0 HPLC 179075-88-8 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Environmental impact and toxicity of 1-Butyl-3-methylimidazolium nitrate

An In-depth Technical Guide on the Environmental Impact and Toxicity of 1-Butyl-3-methylimidazolium Nitrate (B79036)

Executive Summary

1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3]) is an ionic liquid (IL) with a range of potential industrial applications. As with many novel chemical compounds, a thorough understanding of its environmental fate and toxicological profile is essential for ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental impact and toxicity of [BMIM][NO3], with a focus on aquatic and soil ecosystems. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

This compound is a salt that is liquid at or near room temperature. Its physicochemical properties, such as high thermal stability and miscibility with water, influence its environmental distribution and bioavailability.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N₃O₃ | [1] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 35 °C | [2] |

| Water Solubility | Miscible | [1] |

Environmental Fate and Biodegradability

The environmental persistence of ionic liquids is a key concern. While some ionic liquids are marketed as "green" solvents due to their low volatility, their solubility in water means they can readily enter aquatic systems.

Biodegradability:

Studies on the biodegradability of imidazolium-based ionic liquids suggest that the length of the alkyl chain on the cation plays a significant role. Generally, ILs with shorter alkyl chains, such as the butyl chain in [BMIM][NO3], exhibit lower biodegradability. For many imidazolium (B1220033) ILs with short alkyl chains, no significant biological degradation is observed under standard test conditions.

Experimental Protocol for Biodegradability Testing (based on OECD 301): The ready biodegradability of a chemical can be assessed using the OECD 301 guideline. A common method is the Closed Bottle Test (OECD 301D).

Ecotoxicity

The toxicity of imidazolium-based ionic liquids is primarily attributed to the cation, with the length of the alkyl side chain being a key determinant of toxicity. Longer alkyl chains generally lead to increased toxicity due to their greater ability to disrupt cell membranes.

Aquatic Toxicity

Microorganisms: The bioluminescent bacterium Vibrio fischeri is a common indicator organism for aquatic toxicity. While specific data for [BMIM][NO3] is limited, studies on similar imidazolium ILs show a range of toxicities.

Experimental Protocol for Vibrio fischeri Toxicity Test (based on ISO 11348-3):

Invertebrates: Daphnia magna is a standard test organism for freshwater invertebrate toxicity. Acute toxicity tests with imidazolium-based ILs have shown that these compounds can be harmful to daphnids.[3] The 48-hour LC50 for 1-butyl-3-methylimidazolium bromide ([BMIM]Br) in Daphnia magna has been reported as 8.03 mg/L, indicating significant toxicity.[1][4]

Experimental Protocol for Daphnia magna Acute Immobilisation Test (based on OECD 202):

Fish: The acute toxicity of imidazolium-based ILs to fish has been documented. For instance, the 96-hour LC50 of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) in zebrafish (Danio rerio) was found to be 632.8 mg/L.[5][6]

Experimental Protocol for Fish Acute Toxicity Test (based on OECD 203):

Algae: The green alga Scenedesmus obliquus is a representative species for phytotoxicity testing. Studies on imidazolium ILs with varying alkyl chain lengths have demonstrated that toxicity increases with the length of the alkyl chain. For example, the 96-hour EC50 for [C10mim]NO3 and [C12mim]NO3 on S. obliquus were found to be significantly lower than for shorter-chain analogues, indicating higher toxicity.[7]

Experimental Protocol for Algal Growth Inhibition Test (based on OECD 201):

Soil Toxicity

[BMIM][NO3] can impact soil ecosystems by altering physicochemical properties and affecting microbial communities. Studies have shown that the application of 1-alkyl-3-methylimidazolium nitrates to soil can lead to a decrease in soil pH and an increase in electrical conductivity. Furthermore, these ionic liquids have been observed to decrease soil microbial biomass carbon and nitrogen.

Experimental Protocol for Soil Microbial Activity Test (based on OECD 217 - Carbon Transformation):

Mechanisms of Toxicity

The primary mechanism of toxicity for imidazolium-based ionic liquids is believed to be the disruption of cell membranes. The lipophilic alkyl chain of the cation can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, loss of cellular integrity, and ultimately cell death.[8][9]

Another identified mechanism of toxicity is the induction of oxidative stress. Exposure to imidazolium ILs has been shown to increase the production of reactive oxygen species (ROS) in organisms such as Daphnia magna and zebrafish.[10][11] This can lead to damage to cellular components, including lipids, proteins, and DNA.

While a specific signaling pathway for [BMIM][NO3] has not been definitively elucidated, the induction of oxidative stress is known to activate various cellular stress response pathways. A plausible, though generalized, pathway is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a common response to environmental stressors.

Data Summary

The following tables summarize the available quantitative toxicity data for this compound and structurally similar imidazolium-based ionic liquids.

Table 1: Aquatic Toxicity Data

| Organism | Test Duration | Endpoint | Test Substance | Value (mg/L) | Reference |

| Daphnia magna | 48 hours | LC50 | [BMIM]Br | 8.03 | [1][4] |

| Danio rerio (Zebrafish) | 96 hours | LC50 | [BMIM]Cl | 632.8 | [5][6] |